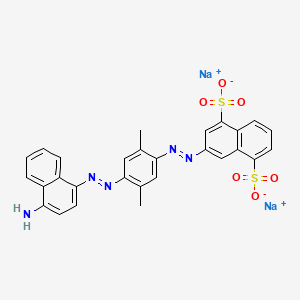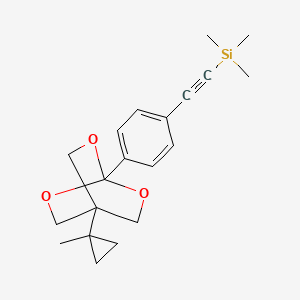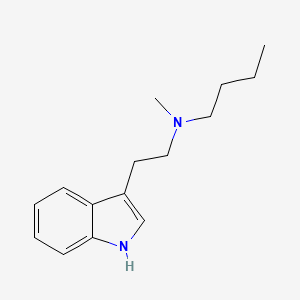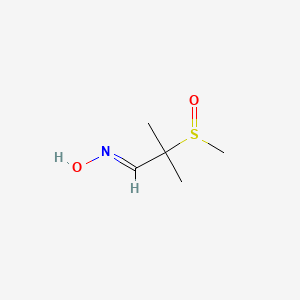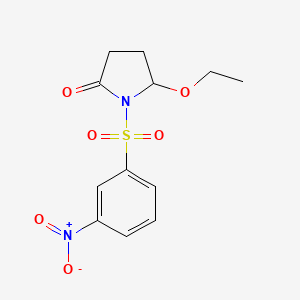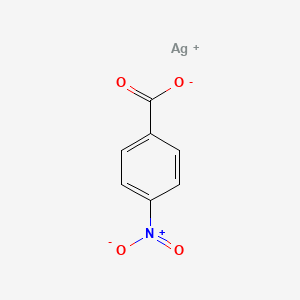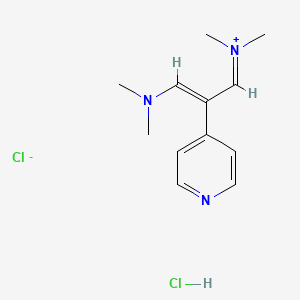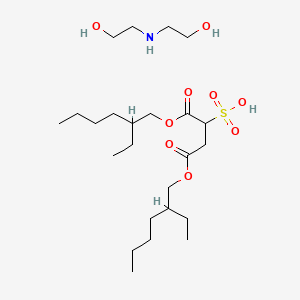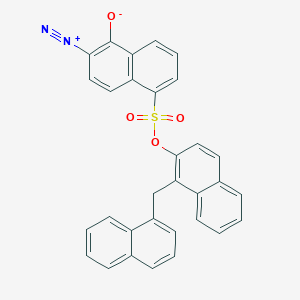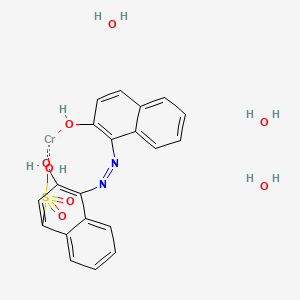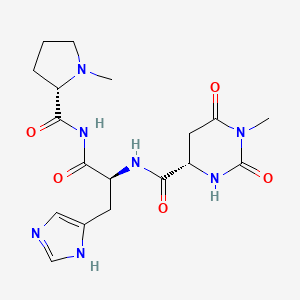
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- is a complex organic compound with a molecular formula of C17H23N7O5 This compound is known for its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group
Preparation Methods
The synthesis of L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- involves several steps. The synthetic route typically starts with the preparation of the prolinamide group, followed by the introduction of the pyrimidinyl carbonyl group and the histidyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and protein binding. In medicine, it is being investigated for its potential therapeutic effects, including its ability to modulate biological pathways. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other prolinamide derivatives and pyrimidinyl carbonyl compounds, but none possess the exact same combination of groups and properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
128055-84-5 |
|---|---|
Molecular Formula |
C18H25N7O5 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(4S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C18H25N7O5/c1-24-5-3-4-13(24)17(29)23-16(28)11(6-10-8-19-9-20-10)21-15(27)12-7-14(26)25(2)18(30)22-12/h8-9,11-13H,3-7H2,1-2H3,(H,19,20)(H,21,27)(H,22,30)(H,23,28,29)/t11-,12-,13-/m0/s1 |
InChI Key |
WMEBYZMMWCLYDW-AVGNSLFASA-N |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N(C(=O)N3)C |
Canonical SMILES |
CN1CCCC1C(=O)NC(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N(C(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


